4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Nicotinamide Core: The synthesis begins with the preparation of the nicotinamide core through a series of reactions involving nitration, reduction, and cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Methoxyimino Group Addition: The methoxyimino group is added through a condensation reaction with methoxyamine hydrochloride.
Final Coupling: The final step involves coupling the trifluoromethylated nicotinamide with 3-(trifluoromethyl)phenol under basic conditions to yield the target compound
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- **4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]pyridine
- **4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]benzamide
- **4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]quinoline
Uniqueness
Compared to similar compounds, 4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide stands out due to its unique combination of a nicotinamide core and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-methoxy-N-[(E)-methoxyiminomethyl]-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O4/c1-24-12-6-7-20-15(13(12)14(23)21-9-22-25-2)26-11-5-3-4-10(8-11)16(17,18)19/h3-9H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCIQNAGIQFDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC(=C2)C(F)(F)F)C(=O)NC=NOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC(=C2)C(F)(F)F)C(=O)N/C=N/OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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